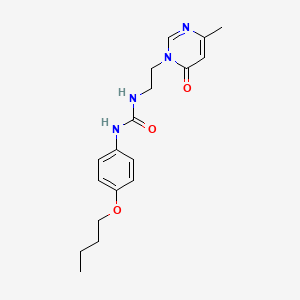

1-(4-butoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

CAS No.: 1421452-65-4

Cat. No.: VC7430446

Molecular Formula: C18H24N4O3

Molecular Weight: 344.415

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421452-65-4 |

|---|---|

| Molecular Formula | C18H24N4O3 |

| Molecular Weight | 344.415 |

| IUPAC Name | 1-(4-butoxyphenyl)-3-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]urea |

| Standard InChI | InChI=1S/C18H24N4O3/c1-3-4-11-25-16-7-5-15(6-8-16)21-18(24)19-9-10-22-13-20-14(2)12-17(22)23/h5-8,12-13H,3-4,9-11H2,1-2H3,(H2,19,21,24) |

| Standard InChI Key | ZVQYWHNMZXXGQG-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=NC(=CC2=O)C |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Analysis

The compound’s structure comprises three distinct regions:

-

4-Butoxyphenyl Group: A para-substituted phenyl ring with a butoxy chain () at position 4. This moiety enhances lipophilicity, potentially improving membrane permeability and pharmacokinetic properties .

-

Urea Linkage: The central urea group () serves as a hydrogen-bond donor/acceptor, a feature common in drugs targeting proteins or nucleic acids .

-

Pyrimidinone Heterocycle: A six-membered ring with nitrogen atoms at positions 1 and 3, an oxo group at position 6 (), and a methyl group at position 4 (). The conjugated system of the pyrimidinone core may facilitate electronic interactions with biological targets .

The ethyl spacer between the urea and pyrimidinone introduces flexibility, potentially enabling optimal binding conformations.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 1797175-20-2 |

| Predicted LogP | ~2.8 (estimated via analogs) |

Synthetic Routes and Optimization

Pyrimidinone Core Formation

The pyrimidinone ring is typically synthesized via the Biginelli reaction, a multicomponent approach involving a β-keto ester, aldehyde, and urea derivative . For this compound:

-

β-Keto Ester Selection: Ethyl acetoacetate () provides the methyl substituent at position 4.

-

Aldehyde Component: A protected aldehyde precursor ensures incorporation of the oxo group at position 6.

-

Cyclization: CeCl·7HO (25 mol%) in refluxing ethanol promotes cyclization, yielding the dihydropyrimidinone intermediate .

Aromatization and Functionalization

Post-cyclization, nitric acid (65%) oxidizes the dihydropyrimidinone to the fully aromatic pyrimidinone . Subsequent alkylation with 4-(bromomethyl)acetophenone introduces the ethyl spacer, though yields remain moderate (31–56%) due to competing side reactions .

Urea Moiety Installation

The 4-butoxyphenyl urea segment is constructed via nucleophilic substitution:

-

4-Butoxyaniline Preparation: Reaction of 4-aminophenol with 1-bromobutane in the presence of KCO yields 4-butoxyaniline.

-

Urea Formation: Treatment with triphosgene (\text{CCl}_3\text{O}C(O)\text{O}CCl}_3) generates the isocyanate intermediate, which reacts with the ethylamine-linked pyrimidinone to form the final urea linkage .

Hypothesized Biological Activity and Mechanisms

Table 2: Activity of Selected Urea-Pyrimidinone Hybrids

| Compound | IC (nM) | Target |

|---|---|---|

| PIB-SO 36 | 12.4 | β-Tubulin (C-BS) |

| PIB-SO 44 | 9.8 | β-Tubulin (C-BS) |

| 1-(4-Butoxyphenyl) Urea* | Predicted | Microtubules |

*Predicted based on structural similarity .

Antiviral Activity

Dihydropyrimidinone derivatives bearing α,γ-diketobutanoic acid moieties inhibit viral enzymes like HIV-1 integrase, with IC values as low as 0.19 μM . While the target compound lacks the diketoacid group, its pyrimidinone core may still interfere with viral replication machinery through π-stacking or hydrogen bonding .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The 4-butoxyphenyl group increases lipophilicity (LogP ~2.8), suggesting moderate aqueous solubility but favorable intestinal absorption. Molecular dynamics simulations predict blood-brain barrier permeability, though in vivo validation is required .

Metabolic Stability

Cytochrome P450 enzymes likely oxidize the butoxy chain to 4-hydroxyphenyl metabolites, which may undergo glucuronidation. The urea linkage is resistant to hydrolytic cleavage under physiological conditions, enhancing plasma stability .

Toxicological Considerations

While no direct toxicity data exist for this compound, related pyrimidinone-urea hybrids exhibit lower embryotoxicity in chick chorioallantoic membrane (CAM) assays compared to combretastatin A-4, suggesting a safer profile . The absence of reactive groups (e.g., chloroethyl moieties) further reduces genotoxic risk .

Future Directions and Applications

Structure-Activity Relationship (SAR) Studies

-

Butoxy Chain Optimization: Replacing the butoxy group with shorter (ethoxy) or branched (isobutoxy) chains may modulate solubility and target affinity.

-

Pyrimidinone Modifications: Introducing electron-withdrawing groups at position 2 could enhance electronic interactions with tubulin’s C-BS .

Preclinical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume